molecular formula C8H10O4 B15321462 rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid

Cat. No.: B15321462
M. Wt: 170.16 g/mol
InChI Key: AGOXALNWQAWXFW-HBPOCXIASA-N
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Description

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic organic compound featuring a 3-oxabicyclo[3.2.1]octane core. Key structural attributes include:

  • Bicyclic framework: A fused bicyclo[3.2.1]octane system with an oxygen atom in the bridgehead (3-oxa).
  • Functional groups: A 7-oxo (keto) group and a carboxylic acid substituent at the 2-position.
  • Stereochemistry: The rac-(1R,2S,5R) configuration indicates specific stereocenters influencing its three-dimensional reactivity and interactions.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(1S,2R,5S)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H10O4/c9-6-2-4-1-5(6)7(8(10)11)12-3-4/h4-5,7H,1-3H2,(H,10,11)/t4-,5+,7+/m0/s1

InChI Key

AGOXALNWQAWXFW-HBPOCXIASA-N

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1[C@@H](OC2)C(=O)O

Canonical SMILES

C1C2CC(=O)C1C(OC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which can then undergo further reactions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison with structurally related bicyclic carboxylic acids, emphasizing differences in molecular architecture, functional groups, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Bicyclic System Key Substituents/Features Notable Properties/Applications References
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid (Target) C₈H₁₀O₄* 170.16* 3-oxabicyclo[3.2.1]octane 7-oxo, carboxylic acid High electrophilicity (oxo group) Inferred
rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid C₈H₁₂O₃ 156.18 6-oxabicyclo[3.2.1]octane Carboxylic acid Intermediate for β-lactamase inhibitors
(6R,7R)-3-(Acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₇N₃O₆S₂ 423.46 5-thia-1-azabicyclo[4.2.0]octene Acetoxymethyl, pyridylthio, β-lactam core Antibiotic derivative (cephalosporin analog)
(1R,2R,3S,5R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₃ 221.68 8-azabicyclo[3.2.1]octane 3-hydroxy, methyl, hydrochloride salt Enhanced solubility (salt form)
Rac-(1s,2r,4r)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₇H₈O₄ 156.14 7-oxabicyclo[2.2.1]heptane 6-oxo, carboxylic acid Smaller ring system, higher ring strain

*Inferred molecular formula based on structural similarity to .

Key Comparison Points:

Bicyclic Core Variations :

  • 3-oxabicyclo[3.2.1]octane (Target) : Oxygen in the bridgehead reduces basicity compared to nitrogen analogs (e.g., 8-azabicyclo derivatives). The 3.2.1 ring system balances stability and reactivity .
  • 5-thia-1-azabicyclo[4.2.0]octene () : Sulfur and nitrogen enhance β-lactam antibiotic activity but increase susceptibility to enzymatic degradation .

3-hydroxy and methyl groups (): Improve water solubility and metabolic stability .

Stereochemical Considerations :

  • The rac-(1R,2S,5R) configuration in the target compound may influence binding to chiral biological targets, such as bacterial enzymes or receptors.

Applications :

  • Antibiotic intermediates : Thia/aza bicyclic compounds () are prevalent in cephalosporins and carbapenems .
  • Neurological agents : 8-azabicyclo derivatives () with fluoropropyl/iodophenyl groups target CNS receptors .

Research Findings and Implications

  • Synthetic Utility : The target compound’s 7-oxo group and carboxylic acid make it a candidate for synthesizing β-lactamase inhibitors (e.g., avibactam analogs) .
  • Stability : Compared to sulfur-containing analogs (), the 3-oxa bridge may reduce ring strain and improve chemical stability.
  • Solubility : Hydrochloride salts () or ester derivatives () enhance bioavailability, whereas the free carboxylic acid form (Target) may require formulation optimization.

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